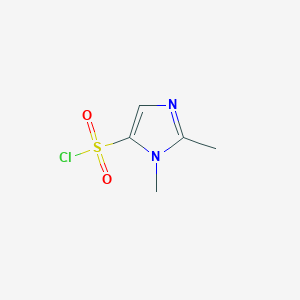

Chlorure de 1,2-diméthyl-1H-imidazole-5-sulfonyle

Vue d'ensemble

Description

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is a useful research compound. Its molecular formula is C5H7ClN2O2S and its molecular weight is 194.64 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Blocs de construction en chimie synthétique

“Chlorure de 1,2-diméthyl-1H-imidazole-5-sulfonyle” est utilisé comme bloc de construction en chimie synthétique . Il fait partie des blocs de construction hétérocycliques, en particulier des imidazoles .

Réactif de dérivatisation en chromatographie liquide

“Chlorure de 1,2-diméthylimidazole-4-sulfonyle” est utilisé comme réactif de dérivatisation en chromatographie liquide couplée à la spectrométrie de masse à ionisation par électronébulisation (LC-ESI-MS) et en spectrométrie de masse en tandem (LC-ESI-MS/MS) . Cette technique améliore la réponse spectrométrique de masse pour les composés phénoliques .

Analyse environnementale

Ce composé est utilisé en analyse environnementale, notamment dans la détection des œstrogènes sous forme libre et conjuguée . La réaction de dérivatisation avec ce composé permet d'augmenter considérablement le signal spectrométrique de masse des analytes .

Analyse des composés phénoliques

“Chlorure de 1,2-diméthylimidazole-4-sulfonyle” est utilisé dans l'analyse des composés phénoliques . Il est particulièrement utile dans l'analyse des composés pertinents pour l'environnement, y compris les chloro-, aryl- et alkylphénols, les œstrogènes stéroïdiens et les hydrocarbures aromatiques polycycliques hydroxylés (OHPAH) .

Analyse des biomarqueurs

Ce composé est utilisé dans l'analyse des biomarqueurs pour l'évaluation de l'exposition humaine aux HAP . Par exemple, il est utilisé dans l'analyse du 1-hydroxypyrène dans l'urine humaine .

Synthèse de chlorures d'imidazolium

“1,2-diméthylimidazole” est utilisé dans la synthèse de chlorures d'imidazolium . Par exemple, il est utilisé dans la synthèse du “1,2-diméthyl-3-n-butylimidazoliumchlorure” et du "1,2-dim

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mécanisme D'action

Target of Action

It has been used in the derivatization of estrogens for detection in environmental samples .

Mode of Action

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is used in a derivatization reaction that significantly increases the mass spectrometric signal of analytes . This allows for the confirmation of these analytes even in a complicated matrix .

Pharmacokinetics

Its use in derivatization reactions suggests that it may have a significant impact on the bioavailability of certain compounds .

Result of Action

The result of the action of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is an increase in the mass spectrometric signal of analytes, allowing for their confirmation even in a complicated matrix . This has been particularly useful in the detection of estrogens in environmental samples .

Action Environment

The action of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can be influenced by various environmental factors. For instance, the efficiency of the derivatization reaction it is involved in can be affected by the composition of the matrix in which it is performed . .

Analyse Biochimique

Biochemical Properties

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride plays a significant role in biochemical reactions as a derivatizing agent. It interacts with various enzymes, proteins, and other biomolecules to enhance their detection and analysis . For instance, it has been used in the derivatization of estrogens, significantly increasing the mass spectrometric signal of analytes and providing distinctive fragmentation for their confirmation even in complex matrices . The compound’s ability to form stable derivatives with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride on various types of cells and cellular processes are profound. It influences cell function by modifying the chemical structure of biomolecules, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its derivatizing action can alter the activity of enzymes and proteins, leading to changes in metabolic pathways and cellular responses. The compound’s impact on cellular processes underscores its importance in biochemical studies.

Molecular Mechanism

At the molecular level, 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride exerts its effects through binding interactions with biomolecules. It acts as a derivatizing agent, forming covalent bonds with target molecules, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression and alterations in cellular function. The compound’s ability to modify biomolecules at the molecular level is crucial for its role in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can change over time. The compound’s stability and degradation are important factors to consider in experimental design . Studies have shown that it remains stable under specific storage conditions, but its long-term effects on cellular function need to be carefully monitored. The temporal dynamics of its action are essential for understanding its full impact in biochemical experiments.

Dosage Effects in Animal Models

The effects of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively enhance the detection of biomolecules . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage-dependent effects is critical for its safe and effective use in research.

Metabolic Pathways

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors to modify biomolecules . Its derivatizing action can influence metabolic flux and metabolite levels, providing insights into cellular metabolism. The compound’s role in metabolic pathways underscores its utility in biochemical analysis and research.

Transport and Distribution

The transport and distribution of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, impacting its overall activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical studies.

Subcellular Localization

The subcellular localization of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its localization can influence its activity and function, making it important to study its subcellular distribution in detail. The compound’s ability to target specific cellular compartments enhances its utility in biochemical research.

Propriétés

IUPAC Name |

2,3-dimethylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAULHCBIEFNHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849351-92-4 | |

| Record name | 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride used in estrogen detection?

A: Estrogens are notoriously difficult to detect in trace amounts due to their low natural abundance and inherently weak ionization during mass spectrometry analysis. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride acts as a derivatizing agent, reacting with estrogens to form derivatives with enhanced ionization properties. This derivatization significantly increases the mass spectrometric signal of the analytes, allowing for their detection even at extremely low concentrations. []

Q2: How does 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride improve the identification of estrogens?

A: Beyond simply enhancing signal strength, the derivatization process with 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride provides another crucial benefit: distinctive fragmentation patterns. When the estrogen derivatives are subjected to tandem mass spectrometry (MSn), they break down in unique ways, generating characteristic fragment ions. These unique fragmentation patterns act as "fingerprints," allowing for the reliable identification and confirmation of specific estrogens, even within complex sample matrices. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)